molecular formula C9H12O2 B3280831 1-Ethynyl-cyclohexanecarboxylic acid CAS No. 72335-58-1

1-Ethynyl-cyclohexanecarboxylic acid

Cat. No.: B3280831
CAS No.: 72335-58-1
M. Wt: 152.19 g/mol
InChI Key: ZPMWTYRADOECFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-cyclohexanecarboxylic acid is an organic compound characterized by the presence of an ethynyl group attached to a cyclohexane ring, which is further bonded to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethynyl magnesium bromide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of benzoic acid derivatives, followed by functional group transformations to introduce the ethynyl and carboxylic acid groups. The use of catalysts such as palladium on carbon (Pd/C) and specific reaction conditions, including temperature and pressure control, are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethynyl-cyclohexanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 1-ethynyl-cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can act as an electrophile, participating in nucleophilic addition reactions with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the ethynyl group, resulting in different reactivity and applications.

    Ethynylbenzoic acid: Contains an aromatic ring instead of a cyclohexane ring, leading to distinct chemical properties.

    Cyclohexylacetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.

Uniqueness: 1-Ethynyl-cyclohexanecarboxylic acid is unique due to the presence of both an ethynyl group and a cyclohexane ring, which confer specific reactivity and potential applications not observed in its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

1-ethynylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMWTYRADOECFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of sodium amide in liquid ammonia was prepared using 3.5 g of sodium. After evaporating off the ammonia, the sodium amide was dissolved in 40 cm3 of anhydrous dimethylsulphoxide (DMSO). The mixture was stirred under nitrogen for 3 hours and a solution of 6.6 g (0.035 mole) of 1-(1-chlorovinyl)-1-cyclohexyl-carboxylic acid in 30 cm3 of dry DMSO was added slowly. The temperature of the whole was raised to 50° C. in the course of 6 hours and stirring was continued overnight at laboratory temperature. The mixture was poured into a cold solution of 20% hydrochloric acid. The resulting mixture was extracted several times with ether. After evaporating off the solvent, 1-ethynyl-1-cyclohexyl-carboxylic acid was obtained and this crystallized as colourless crystals on the addition of pentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
1-(1-chlorovinyl)-1-cyclohexyl-carboxylic acid
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 2
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 3
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 4
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 5
1-Ethynyl-cyclohexanecarboxylic acid
Reactant of Route 6
1-Ethynyl-cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.